N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide
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Overview
Description
N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide is a complex organic compound with a unique structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a methylene group and a 2-methyl-2-propanamine N-oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide typically involves the reaction of 4-tert-butylbenzaldehyde with 2-methyl-2-propanamine N-oxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce the corresponding amine.
Scientific Research Applications
N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-oxide derivatives and compounds with a tert-butylphenyl group. Examples include:
- N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine
- 4-tert-Butylbenzaldehyde
- 2-Methyl-2-propanamine N-oxide
Uniqueness
N-((4-(1,1-Dimethylethyl)phenyl)methylene)-2-methyl-2-propanamine N-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
88888-33-9 |
---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-tert-butyl-1-(4-tert-butylphenyl)methanimine oxide |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)13-9-7-12(8-10-13)11-16(17)15(4,5)6/h7-11H,1-6H3/b16-11- |
InChI Key |
IDKINNJZWFDIMJ-WJDWOHSUSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=[N+](/C(C)(C)C)\[O-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=[N+](C(C)(C)C)[O-] |
Origin of Product |
United States |
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